2,3-Dihydro-3-methyl-4(1H)-quinolinone
Overview
Description
2,3-Dihydro-3-methyl-4(1H)-quinolinone is a heterocyclic organic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-methyl-4(1H)-quinolinone typically involves the reduction of 3-methyl-4(3H)-quinazolinone using lithium aluminium hydride in benzene . Another method involves the use of multicomponent reactions, which are efficient and provide high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes, such as those involving multicomponent reactions, is likely to be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-3-methyl-4(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminium hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride in benzene is a typical reducing agent.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions include various quinolinone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2,3-Dihydro-3-methyl-4(1H)-quinolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-3-methyl-4(1H)-quinolinone involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Exhibits antioxidant properties.
Uniqueness
2,3-Dihydro-3-methyl-4(1H)-quinolinone is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties
Biological Activity
2,3-Dihydro-3-methyl-4(1H)-quinolinone is a heterocyclic compound that has garnered attention due to its diverse biological activities. Its structure, characterized by a quinolinone core with a saturated dihydro moiety and a methyl group at the 3-position, suggests potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, neuroprotective effects, and potential as an enzyme inhibitor.
- Molecular Formula : CHN\O
- Molecular Weight : Approximately 159.19 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Pseudomonas aeruginosa | 12 | 64 µg/mL |
Neuroprotective Effects
The compound has shown promise in neuroprotection studies, particularly in models of Alzheimer's disease. A derivative of this compound demonstrated dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in treating neurodegenerative disorders.
- Key Findings :
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Studies have highlighted its role in inhibiting key enzymes involved in various metabolic pathways.
Enzyme Target | IC (µM) | Type of Inhibition |
---|---|---|
Acetylcholinesterase (AChE) | 0.28 | Mixed Inhibition |
Monoamine Oxidase (MAO-B) | 0.0029 | Competitive Inhibition |
Case Studies
- Antileishmanial Activity : A study evaluated derivatives of quinolinone compounds against visceral leishmaniasis, revealing that certain modifications led to significant antileishmanial effects with IC values as low as 8.36 µM .
- Neurodegenerative Disease Models : Research focusing on hybrid compounds containing the quinolinone structure indicated promising results in reducing neuroinflammation and improving cognitive function in animal models of Alzheimer's disease .
Properties
IUPAC Name |
3-methyl-2,3-dihydro-1H-quinolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-11-9-5-3-2-4-8(9)10(7)12/h2-5,7,11H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIJRKJCKGZOHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281837 | |
Record name | 2,3-Dihydro-3-methyl-4(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30448-38-5 | |
Record name | 2,3-Dihydro-3-methyl-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30448-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-3-methyl-4(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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